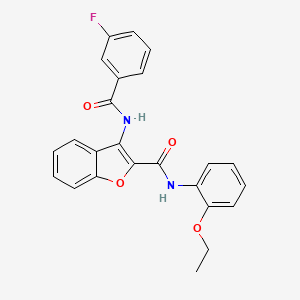

N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4/c1-2-30-20-13-6-4-11-18(20)26-24(29)22-21(17-10-3-5-12-19(17)31-22)27-23(28)15-8-7-9-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWUGJIWTVWOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Ethoxyphenyl Group: This step might involve etherification reactions using ethoxyphenyl halides.

Amidation Reaction: The final step could involve the formation of the amide bond between the benzofuran carboxylic acid and 3-fluorobenzamido group using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a benzofuran-carboxamide scaffold with several analogs, differing primarily in substituent groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Inferred molecular formula/weight based on structural similarity.

Key Observations:

The aliphatic 2-ethylbutanamido group () replaces the aromatic fluorobenzamido, which may enhance solubility but reduce target-binding specificity due to weaker π-π interactions .

The 4-chlorophenyl substituent () adds another electron-withdrawing group, which could stabilize charge-transfer complexes in enzyme active sites .

Molecular Weight and Complexity :

- The piperidine-containing analog () has a significantly higher molecular weight (530.07 vs. 394.47), which may limit oral bioavailability but improve CNS penetration due to the tertiary amine .

Biological Activity

N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for various biological activities. Its structure can be represented as follows:

This compound's unique functional groups suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For example, molecular docking studies have shown that benzofuran derivatives can effectively bind to the active sites of enzymes involved in viral replication, such as the hepatitis C virus (HCV) NS5B polymerase. The binding affinity scores for related compounds have been reported to be significantly high, suggesting that structural modifications can enhance their inhibitory potency against HCV .

2. Anticancer Activity

The compound's ability to modulate pathways associated with cancer progression has been highlighted in several studies. It has been suggested that benzofuran derivatives can inhibit NF-kB signaling pathways, which are crucial in cancer metastasis. Compounds that suppress Bcl-3 activity have shown promise in reducing metastatic characteristics in vivo . This suggests that this compound may possess anticancer properties.

3. Antimicrobial Properties

Benzofuran derivatives have also been evaluated for their antimicrobial activity. Studies indicate that certain substitutions on the benzofuran scaffold enhance antibacterial and antifungal activities. For instance, compounds with specific halogen substitutions have demonstrated increased efficacy against bacterial strains like E. coli and fungal pathogens .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with target proteins:

- Binding Affinity : The compound's interaction with target enzymes shows promising binding energies, indicating potential as a lead compound for further drug development.

- Stability Analysis : Molecular dynamics simulations reveal stable interactions between the compound and its targets, supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis involves multi-step reactions:

Formation of the benzofuran core via cyclization of substituted phenols.

Introduction of the 2-ethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution.

Amidation with 3-fluorobenzoyl chloride under Schotten-Baumann conditions.

- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and catalysts (e.g., DMAP for coupling reactions). Continuous flow reactors and microwave-assisted synthesis may improve yield and purity .

- Table 1 : Comparison of Synthesis Methods

| Step | Traditional Method (Yield) | Optimized Method (Yield) |

|---|---|---|

| Benzofuran core formation | 45–55% (H₂SO₄ catalysis) | 70–75% (microwave irradiation) |

| Amidation | 60% (room temperature) | 85% (reflux in DMF) |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂). 19F NMR identifies fluorobenzamido resonance (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₂₄H₁₉FN₂O₄: calc. 426.13, obs. 426.14) .

- IR Spectroscopy : Detects amide I (1640–1680 cm⁻¹) and benzofuran C-O-C (1240–1280 cm⁻¹) stretches .

Q. What in vitro assays are recommended for initial screening of its biological activity?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., HCV NS5B polymerase inhibition with IC₅₀ determination) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .

- Antimicrobial Screening : Broth microdilution against Gram-positive (S. aureus) and fungal (C. albicans) pathogens .

Advanced Research Questions

Q. How does the electronic configuration of substituents influence the compound's binding affinity to target enzymes, as revealed by molecular docking studies?

- Methodology :

- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., NS5B polymerase).

- Key Findings : The 3-fluorobenzamido group enhances π-π stacking with hydrophobic enzyme pockets, while the ethoxyphenyl moiety stabilizes binding via van der Waals interactions. Free energy calculations (MM/GBSA) predict ΔG values ≤ -8.5 kcal/mol, indicating high affinity .

- Contradiction Analysis : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility. MD simulations (>100 ns) can resolve these by assessing binding stability .

Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic Profiling :

- ADME : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). Low oral bioavailability (<20%) may explain reduced in vivo activity .

- Metabolite Identification : LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation at benzofuran C-4) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?

- SAR Insights :

- Fluorine Position : 3-Fluorobenzamido shows 10× higher NS5B inhibition than 4-fluoro analogs due to improved halogen bonding .

- Ethoxy vs. Methoxy : Ethoxy substituents increase metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for methoxy) by reducing CYP450 oxidation .

- Table 2 : SAR Comparison of Analogues

| Substituent | NS5B IC₅₀ (µM) | Metabolic t₁/₂ (h) |

|---|---|---|

| 3-Fluorobenzamido | 0.12 | 4.2 |

| 4-Fluorobenzamido | 1.5 | 3.8 |

| 2-Methoxyphenyl | 0.45 | 1.8 |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.